4-amino-2-ethyl-1H-imidazole-5-carboxamide 4-amino-2-ethyl-1H-imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 90521-74-7
VCID: VC17192030
InChI: InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10)
SMILES:
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

4-amino-2-ethyl-1H-imidazole-5-carboxamide

CAS No.: 90521-74-7

Cat. No.: VC17192030

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

4-amino-2-ethyl-1H-imidazole-5-carboxamide - 90521-74-7

Specification

CAS No. 90521-74-7
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name 4-amino-2-ethyl-1H-imidazole-5-carboxamide
Standard InChI InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10)
Standard InChI Key FSLCAARKACPDJE-UHFFFAOYSA-N
Canonical SMILES CCC1=NC(=C(N1)C(=O)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring, a nitrogen-rich aromatic heterocycle. Key substituents include:

  • Amino group (-NH2) at position 4, enhancing hydrogen-bonding potential.

  • Ethyl group (-CH2CH3) at position 2, contributing to lipophilicity and steric effects.

  • Carboxamide (-CONH2) at position 5, enabling interactions with biological targets via hydrogen bonding and dipole interactions.

The molecular formula is C6H10N4O, with a molecular weight of 154.17 g/mol. Its planar imidazole ring facilitates π-π stacking, while substituents modulate solubility and reactivity.

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar solvents (e.g., water, methanol) due to the carboxamide and amino groups.

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the carboxamide moiety.

  • Crystallinity: Exhibits crystalline properties, as evidenced by purification methods involving recrystallization .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A nickel-catalyzed cyclization route is commonly employed:

  • Substrate Preparation: Amido-nitrile precursors undergo nickel-mediated addition.

  • Cyclization: Proto-demetallation and dehydrative cyclization yield the imidazole core.

  • Purification: Chromatography or recrystallization ensures >95% purity.

Industrial Methods

Patent CN111362875A describes a scalable process for a related imidazolecarboxamide:

  • Reaction of Diaminomaleonitrile: Reacted with formamide and phosphorus oxychloride in tetrahydrofuran at 5–35°C .

  • Ring Closure: Alkaline conditions (e.g., NaOH) at 95–100°C facilitate cyclization .

  • Workup: Extraction with ethyl acetate, drying, and recrystallization yield the final product .

Table 1: Synthesis Conditions Comparison

ParameterLaboratory MethodIndustrial Method
CatalystNickelNone
Temperature Range25–50°C5–100°C
Yield70–80%85–90%
SolventTetrahydrofuranWater/Tetrahydrofuran

Biological Activities and Mechanistic Insights

Role in Purine Metabolism

The compound’s structural similarity to purine intermediates suggests involvement in nucleotide biosynthesis. Enzymes such as adenylosuccinate lyase may interact with its carboxamide group, potentially inhibiting purine salvage pathways.

Enzyme Inhibition Studies

  • Xanthine Oxidase: Preliminary assays indicate moderate inhibition (IC50 ~50 μM), implicating utility in hyperuricemia treatment.

  • Kinase Modulation: Molecular docking studies predict binding to ATP pockets of tyrosine kinases, warranting further investigation.

Applications in Drug Discovery and Development

Anticancer Candidates

Structural modifications at the ethyl or carboxamide positions enhance cytotoxicity. Analogues with phenyl substituents (e.g., ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate ) show improved IC50 values against leukemia cell lines (e.g., K562: IC50 = 12 μM) .

Comparative Analysis with Structural Analogues

Table 2: Structural and Biological Comparison

CompoundSubstituentsMolecular Weight (g/mol)Key Bioactivity
4-Amino-2-ethyl-1H-imidazole-5-carboxamide2-Ethyl, 4-NH2, 5-CONH2154.17Purine metabolism modulation
Ethyl 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylate1,2-Dimethyl, 4-NH2183.21 Antibacterial
Ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate2-Phenyl, 4-NH2231.25 Antileukemic
  • Ethyl vs. Methyl Groups: Ethyl enhances lipophilicity, improving blood-brain barrier penetration compared to methyl analogues .

  • Phenyl Substituents: Increase aromatic stacking, boosting anticancer efficacy .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with purine enzymes via X-ray crystallography.

  • Derivatization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models for gout or cancer.

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